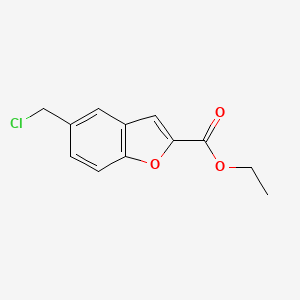

Ethyl (E)-3-(2-methoxyphenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

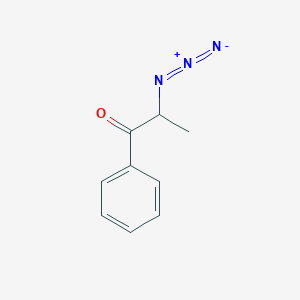

Ethyl (E)-3-(2-methoxyphenyl)acrylate is an organic compound with the chemical formula C12H14O3. It is a colorless to pale yellow liquid with a sweet, fragrant odor. This compound is primarily used in the fragrance industry as an ingredient in perfumes, flavors, and fragrance additives. It is also found in various foods, beverages, cosmetics, and personal care products .

Preparation Methods

Ethyl (E)-3-(2-methoxyphenyl)acrylate is typically synthesized through esterification. The process involves reacting 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled conditions, and the product is isolated through distillation and purification . Industrial production methods often employ lipase-mediated synthesis, which is a green and economical alternative to traditional chemical methods. This method uses enzymes like Rhizopus oryzae lipase to catalyze the esterification reaction, resulting in high yields and reduced environmental impact .

Chemical Reactions Analysis

Ethyl (E)-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Ethyl (E)-3-(2-methoxyphenyl)acrylate has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Medicine: this compound has shown potential as an anti-metastasis agent and chemosensitizer in cancer treatment.

Industry: It is used in the production of UVB-absorbing compounds for sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of ethyl 2-methoxycinnamate involves the inhibition of NF-κB activation. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, ethyl 2-methoxycinnamate reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and anti-cancer effects . Additionally, it inhibits both COX-1 and COX-2 enzymes, which are involved in the inflammatory process .

Comparison with Similar Compounds

Ethyl (E)-3-(2-methoxyphenyl)acrylate can be compared with other similar compounds such as:

Octyl methoxycinnamate:

Methyl cinnamate: This compound is similar in structure but has a methyl group instead of an ethyl group. It is used in the flavor and fragrance industry.

2-ethylhexyl 4-methoxycinnamate: Known for its use in sunscreens, this compound is synthesized using similar esterification methods and has similar UV-absorbing properties.

This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and UV-absorbing properties, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 3-(2-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3 |

InChI Key |

ATAFSLBAINHGTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Ethyl-1H-pyrrol-2-yl)carbonyl]benzonitrile](/img/structure/B8724823.png)